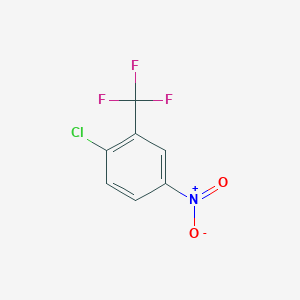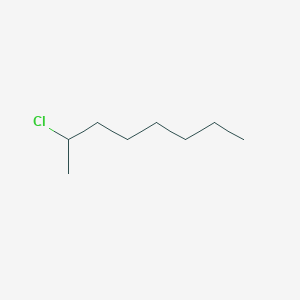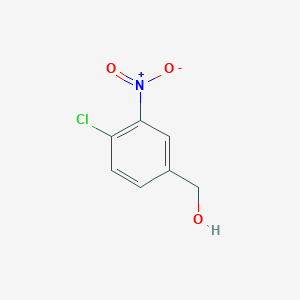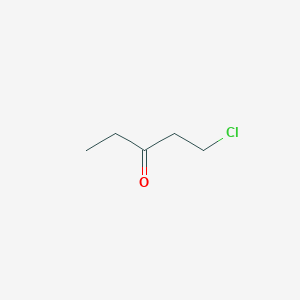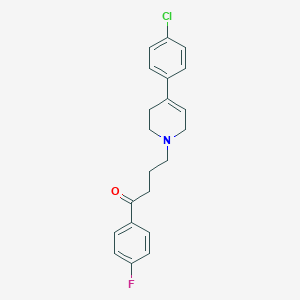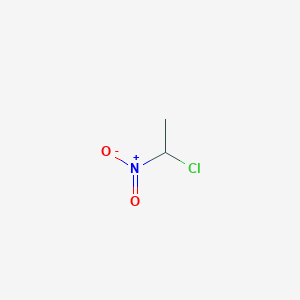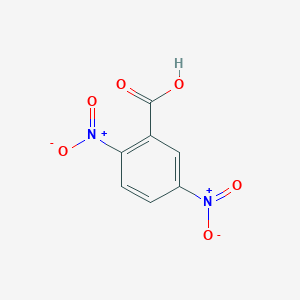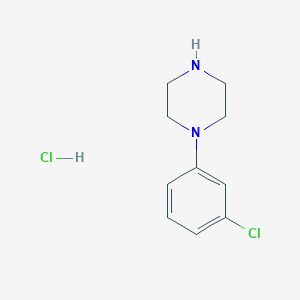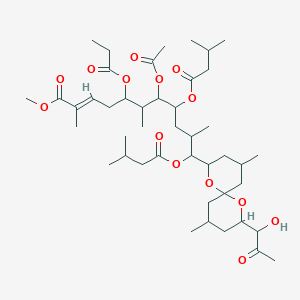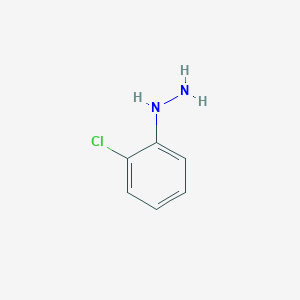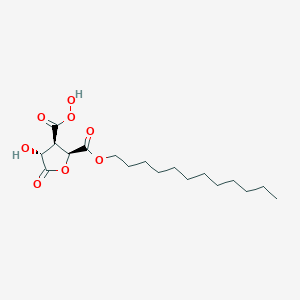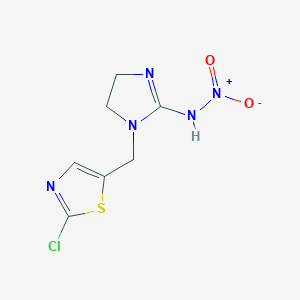
Imidaclothiz
Overview
Description
Imidaclothiz is an insecticide belonging to the neonicotinoid class, which is used to control sucking and chewing insect pests on various crops . It is particularly effective against pests such as aphids, whiteflies, planthoppers, and leafhoppers . This compound is approved for use in China and is known for its relatively low toxicity to non-target organisms compared to other insecticides .
Mechanism of Action
Target of Action
Imidaclothiz is a broad-spectrum neonicotinoid insecticide . The primary target of this compound is the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects . This receptor plays a crucial role in the transmission of nerve impulses. When this compound binds to this receptor, it disrupts the normal functioning of the nervous system, leading to the paralysis and eventual death of the insect .
Mode of Action
This compound acts as an agonist at the nAChR, meaning it binds to the receptor and elicits a response, similar to the natural neurotransmitter acetylcholine . . This leads to a continuous activation of the nAChR, causing an overstimulation of the nervous system .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the nervous system of insects. By binding to the nAChR, this compound blocks the normal conduction of nerve impulses, leading to an overexcitation of the nervous system . This overexcitation can lead to symptoms such as tremors, paralysis, and eventually death .
Pharmacokinetics
One study suggests that this compound and its metabolites may have similar physicochemical properties to the drug atenolol, which is well-absorbed and widely distributed in the body
Result of Action
The result of this compound’s action is the disruption of the normal functioning of the insect’s nervous system, leading to paralysis and death . This makes this compound an effective insecticide for controlling a variety of pests, including aphids, plant hoppers, whiteflies, leafhoppers, and beetles .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain bacteria in the environment can enhance the degradation of this compound, reducing its persistence in the environment . Additionally, the pH and temperature of the environment can affect the stability and efficacy of this compound . It’s also worth noting that this compound has been detected in water and foods, posing potential threats to human health .
Biochemical Analysis
Biochemical Properties
Imidaclothiz interacts with the nicotinic acid acetylcholinesterase enzyme receptor, exhibiting good preventative effects . It is transformed in unsterilized soils into the olefin, nitroso, or guanidine derivatives
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to have a high catalytic performance towards IMZ reduction in PBS
Molecular Mechanism
The molecular mechanism of this compound involves its assembly with the hydrophobic core of SPc through hydrophobic association, leading to the self-assembly of nanoscale this compound/SPc complex . This complex has been found to increase plant uptake and reduce pesticide residue .
Temporal Effects in Laboratory Settings
In laboratory settings, the residue of this compound has been observed to decrease with the help of SPc 7 days after treatment due to the faster degradation of the nanoscale this compound/SPc complex . This complex has exhibited no negative effects on the agronomic traits of tobacco plants .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is transformed in unsterilized soils into the olefin, nitroso, or guanidine derivatives
Transport and Distribution
This compound can be assembled with the hydrophobic core of SPc through hydrophobic association, leading to the self-assembly of nanoscale this compound/SPc complex . This complex has been found to increase plant uptake and reduce pesticide residue .
Preparation Methods
The preparation of imidaclothiz involves several synthetic routes and reaction conditions. One common method includes the reaction of imidazolidine with alkali and a composite catalyst in the presence of water . The process typically involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce this compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Imidaclothiz undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the reduction of this compound can be catalyzed by zeolitic imidazolate framework-8/polyaniline nanocomposites, which show high catalytic performance towards the reduction of this compound in phosphate-buffered saline . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Imidaclothiz has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the behavior of neonicotinoid insecticides in various environments . In biology, it is used to investigate the effects of neonicotinoids on non-target organisms, such as bees and other beneficial insects . In medicine, this compound is studied for its potential effects on human health, particularly in terms of its toxicity and environmental persistence . In industry, it is used to develop new formulations and delivery systems for more effective pest control .
Comparison with Similar Compounds
Imidaclothiz is similar to other neonicotinoid insecticides, such as imidacloprid, thiamethoxam, and clothianidin . it has some unique properties that set it apart. For example, this compound has a different molecular structure, which may contribute to its specific binding affinity and toxicity profile . Additionally, studies have shown that this compound can be more effective in certain applications, such as controlling specific pest populations or reducing pesticide residues in crops . The unique combination of efficacy and safety makes this compound a valuable tool in integrated pest management programs.
Properties
IUPAC Name |
N-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN5O2S/c8-6-10-3-5(16-6)4-12-2-1-9-7(12)11-13(14)15/h3H,1-2,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRSHPAYDYCHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)N[N+](=O)[O-])CC2=CN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057926 | |
| Record name | Imidaclothiz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105843-36-5 | |
| Record name | Imidaclothiz | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105843365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidaclothiz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMIDACLOTHIZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E070T0J4TU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Imidaclothiz?
A1: this compound, like other neonicotinoid insecticides, exerts its insecticidal activity by acting as an agonist of the nicotinic acetylcholine receptors (nAChRs) in insects. [] It binds to these receptors, located in the postsynaptic membrane of insect nerves, leading to persistent activation and disruption of nerve signal transmission. [] This ultimately results in paralysis and death of the insect. []
Q2: Why is this compound considered selectively toxic to insects compared to mammals?
A2: While nAChRs are present in both insects and mammals, this compound exhibits higher affinity for insect nAChRs. [] This selectivity is attributed to structural differences in the binding sites of insect and mammalian nAChRs. Insect nAChRs possess a binding site that favors lipophilic compounds, while mammalian nAChRs require a higher degree of ionization for binding. []
Q3: How does the degradation rate of this compound in soil influence its efficacy against pests?
A3: Research indicates a strong correlation between the degradation rate of this compound in soil and its bioefficacy persistence. [] Rapid degradation, primarily driven by soil microbial activity, leads to a shorter duration of pest control. [] Degradation products of this compound, such as olefin, nitroso, and guanidine metabolites, may also contribute to its overall bioefficacy. []
Q4: What is the molecular formula and weight of this compound?
A4: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they can be easily found in chemical databases. The molecular formula is C9H10ClN5O3S and the molecular weight is 303.74 g/mol.
Q5: Are there any spectroscopic methods available to characterize and quantify this compound?
A5: Several analytical methods, including spectroscopic techniques, are employed for the characterization and quantification of this compound:* High-Performance Liquid Chromatography (HPLC) with various detectors: This method is widely used to separate, identify, and quantify this compound in various matrices, such as water, soil, rice, and vegetables. [, , , ] Detectors like UV, photodiode array (PDA), and mass spectrometry (MS/MS) are commonly coupled with HPLC. [, , , ] * Enzyme-linked immunosorbent assay (ELISA): ELISA-based methods offer sensitive and specific detection of this compound residues in environmental and agricultural samples, employing antibodies designed to bind to the target molecule. [, , , ]
Q6: What strategies are being explored to improve the delivery and efficacy of this compound?
A7: Nanocarrier-based delivery systems are being investigated to enhance the efficacy of this compound. [] One study demonstrated that encapsulating this compound within polymeric nanoparticles improved its uptake by plants, reduced pesticide residue, and enhanced its insecticidal activity against green peach aphids. []
Q7: What are the potential environmental risks associated with this compound use?
A8: this compound, like other neonicotinoids, has raised concerns regarding its potential adverse effects on non-target organisms and the environment:* Ecotoxicity: Studies have highlighted the potential risks of this compound to beneficial insects like Trichogramma wasps, which are important for biological control of pests. [] Acute toxicity assessments have shown that this compound can negatively impact these wasps, raising concerns about its impact on biodiversity and ecosystem balance. []* Water Contamination: The detection of this compound residues in water sources underlines its potential for environmental contamination. [] This contamination poses a risk to aquatic organisms and potentially impacts human health through drinking water.
Q8: What analytical methods are commonly employed for this compound residue analysis?
A8: Several analytical techniques are utilized for the detection and quantification of this compound residues:
- QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS: This approach involves a simplified extraction and cleanup procedure followed by analysis using liquid chromatography coupled with tandem mass spectrometry, providing high sensitivity and selectivity for this compound residue analysis in various matrices, including tea and dry tea infusions. [, ]
- Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS): This high-throughput method offers rapid and sensitive analysis of this compound residues in complex matrices, like tea. [, ]
- Solid Phase Extraction (SPE) coupled with HPLC: This method utilizes selective adsorption and elution to isolate and concentrate this compound from complex samples prior to HPLC analysis. [, ]
Q9: Has the development of resistance to this compound been observed in insect populations?
A10: Yes, field populations of brown planthoppers (Nilaparvata lugens) have shown varying degrees of resistance to this compound. [, ] Continuous exposure to this compound has led to the selection of resistant individuals within the population. [, ]
Q10: What strategies are being explored to mitigate the development of this compound resistance?
A10: Integrated Pest Management (IPM) strategies are crucial for minimizing the risk of resistance development:
- Rotation of Insecticides: Alternating between insecticides with different modes of action can prevent the continuous selection pressure on a single target site, reducing the likelihood of resistance development. [, ]
- Combination Products: Using mixtures of insecticides with different modes of action can enhance efficacy and delay resistance by targeting multiple physiological pathways in the insect. [, , , , ]
- Monitoring Susceptibility: Regular monitoring of insect populations for susceptibility changes is crucial for early detection of resistance and timely implementation of management strategies. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


